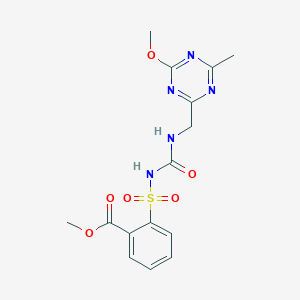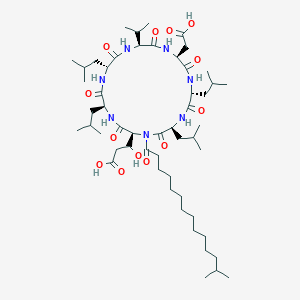
beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-: is a complex organic compound characterized by its xylopyranoside structure with a 2-nitrophenyl group attached. This compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- typically involves the glycosylation of 2-nitrophenol with a suitable xylopyranoside derivative. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in the formation of an amino derivative.
Substitution: : The hydroxyl groups on the xylopyranoside ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Typical reducing agents include iron and hydrogen gas.
Substitution: : Various alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amino derivatives.
Substitution: : Alkylated xylopyranosides.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: : It is used as a substrate in glycosidase enzyme assays to study enzyme kinetics and inhibition.
Biology: : It serves as a molecular probe to investigate carbohydrate-protein interactions.
Medicine: : It is explored for its potential therapeutic properties, particularly in the context of anti-inflammatory and antioxidant activities.
Industry: : It is utilized in the development of bioactive compounds and natural product synthesis.
Mécanisme D'action
The mechanism by which beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The xylopyranoside moiety can engage in hydrogen bonding and hydrophobic interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-: is unique due to its specific structural features. Similar compounds include:
4-Nitrophenyl-beta-D-xylopyranoside: : Used in glycosidase assays.
4-Nitrophenyl-beta-D-glucopyranoside: : Another chromogenic substrate for glycosidase activity.
Phenolic glycosides: : Compounds containing phenolic structures attached to glycosyl moieties.
These compounds share similarities in their use as substrates in enzymatic assays, but beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- stands out due to its specific structural and functional properties.
Propriétés
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2/t8-,10-,11+,12+,13-,14-,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURNKPXYSFMDNI-DPTJKYGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Naphthalenepropanoicacid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B8071181.png)
![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B8071183.png)
![Norvaline,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-propyl-](/img/structure/B8071188.png)
![Hexanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (4R)-](/img/structure/B8071196.png)
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/structure/B8071202.png)



![sodium [(3S,4R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B8071239.png)

![sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B8071259.png)
![[(1R,19R,21S,22S,23S)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate](/img/structure/B8071269.png)


